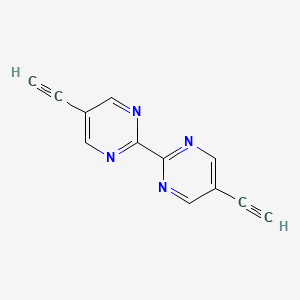![molecular formula C12H21NNaO5S B3149825 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2) CAS No. 679787-10-1](/img/structure/B3149825.png)
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2)
Overview
Description
1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2) is a chemical compound with the molecular formula C12H21NNaO5S[_{{{CITATION{{{1{CAS: 679787-10-1 - 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl ...](https://cymitquimica.com/cas/679787-10-1/?items=100). It is a sodium salt of 1-propanesulfonic acid with a phenyl group and an ethyl group attached to the nitrogen atom[{{{CITATION{{{_1{CAS: 679787-10-1 - 1-Propanesulfonic acid, 3-ethyl(3-methylphenyl .... This compound is known for its applications in scientific research, particularly in chemistry, biology, medicine, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. The initial step involves the reaction of 3-methylphenylamine with ethyl chloride to form N-ethyl-3-methylphenylamine. This intermediate is then reacted with 1-propanesulfonic acid to form the desired compound. The reaction conditions typically involve the use of a strong base, such as sodium hydroxide, and heating the reaction mixture to facilitate the formation of the sulfonic acid derivative.
Industrial Production Methods: In an industrial setting, the compound is produced on a larger scale using similar synthetic routes. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are carefully controlled to optimize yield and purity, and the final product is purified through crystallization and filtration techniques.
Chemical Reactions Analysis
Types of Reactions: 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as halides or alkylating agents.
Major Products Formed:
Oxidation: The oxidation of the compound can lead to the formation of sulfonic acid derivatives or carboxylic acids.
Reduction: Reduction reactions can produce amines or alcohols as major products.
Substitution: Substitution reactions can result in the formation of various substituted phenyl compounds.
Scientific Research Applications
This compound has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, particularly in the preparation of sulfonic acid derivatives and other functionalized compounds. In biology, it is employed as a fluorescent probe for imaging and studying cellular processes. In medicine, it is used in drug discovery and development, particularly in the design of new therapeutic agents. In industry, it is utilized in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with molecular targets and pathways. The sulfonic acid group in the compound can act as a hydrogen bond donor or acceptor, facilitating its binding to biological targets. The phenyl group and the ethyl group contribute to its lipophilic properties, allowing it to penetrate cell membranes and interact with intracellular components. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
This compound is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
N-Ethyl-N-sulfopropyl-m-toluidine: This compound has a similar structure but lacks the hydroxyl group.
Sodium 3-(N-ethyl-3-methylanilino)propanesulfonate: This compound is structurally similar but has a different hydration state.
The presence of the hydroxyl group and the specific arrangement of the ethyl and phenyl groups in 1-propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2) contribute to its unique chemical and biological properties, making it distinct from other similar compounds.
Properties
InChI |
InChI=1S/C12H19NO4S.Na.H2O/c1-3-13(8-12(14)9-18(15,16)17)11-6-4-5-10(2)7-11;;/h4-7,12,14H,3,8-9H2,1-2H3,(H,15,16,17);;1H2 | |
|---|---|---|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVNKXPXYXUQMPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC(CS(=O)(=O)O)O)C1=CC=CC(=C1)C.O.[Na] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NNaO5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
679787-10-1 | |
| Record name | 1-Propanesulfonic acid, 3-[ethyl(3-methylphenyl)amino]-2-hydroxy-, sodium salt, hydrate (1:1:2) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=679787-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


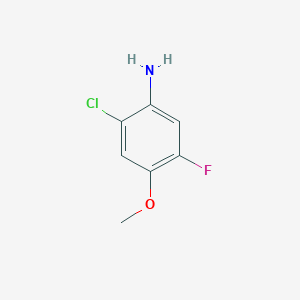
![(E)-1,1,1-trifluoro-4-[(2-hydroxy-1-phenylethyl)amino]-3-penten-2-one](/img/structure/B3149764.png)
![6-Hydroxy-[1,1'-biphenyl]-3-carbonitrile](/img/structure/B3149778.png)
![1-Methyl-1h,4h,5h,6h-cyclopenta[b]pyrrol-4-one](/img/structure/B3149783.png)
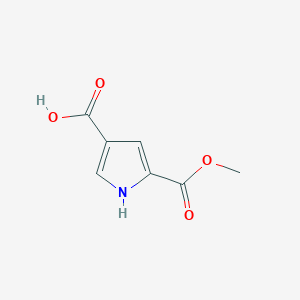
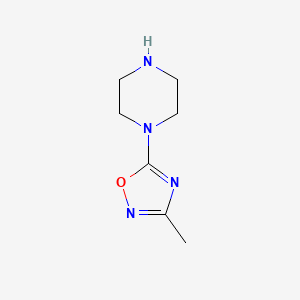

![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]ethylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3149797.png)
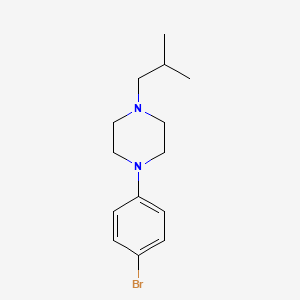
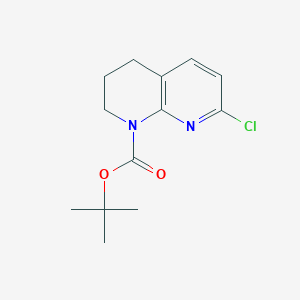

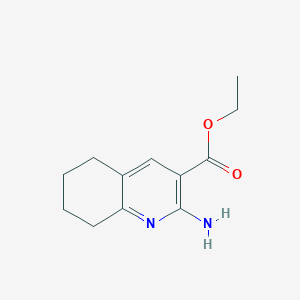
![2-[(E)-2-(furan-2-yl)ethenyl]-1-methylpyridin-1-ium iodide](/img/structure/B3149833.png)
